molecular formula C22H26N4O2 B12740376 Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate CAS No. 160730-45-0

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate

Cat. No.: B12740376
CAS No.: 160730-45-0
M. Wt: 378.5 g/mol
InChI Key: GUQZNPVNTASLSK-LJMFKLJISA-N
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Description

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse pharmacological activities, including dopaminergic, serotonergic, and adrenergic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate typically involves multiple steps, starting from the basic ergoline skeleton. The key steps include:

    Formation of the Ergoline Core: This involves the cyclization of a suitable precursor to form the ergoline skeleton.

    Functionalization: Introduction of the methyl group at the 6-position and the beta configuration.

    Attachment of the Imidazole Ring: This step involves the formation of the imidazole ring and its subsequent attachment to the ergoline core.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act on dopaminergic, serotonergic, or adrenergic receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound with a similar core structure.

    Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.

    Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and other conditions.

Uniqueness

Ethyl 1-(((8-beta)-6-methylergolin-8-yl)methyl)-1H-imidazole-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other ergoline derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

160730-45-0

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)20-10-23-13-26(20)12-14-7-17-16-5-4-6-18-21(16)15(9-24-18)8-19(17)25(2)11-14/h4-6,9-10,13-14,17,19,24H,3,7-8,11-12H2,1-2H3/t14-,17?,19-/m1/s1

InChI Key

GUQZNPVNTASLSK-LJMFKLJISA-N

Isomeric SMILES

CCOC(=O)C1=CN=CN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

Canonical SMILES

CCOC(=O)C1=CN=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

Origin of Product

United States

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